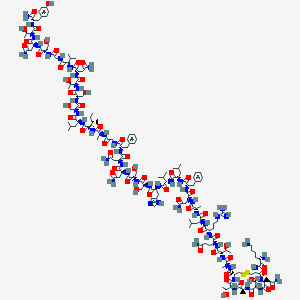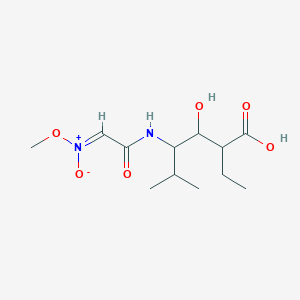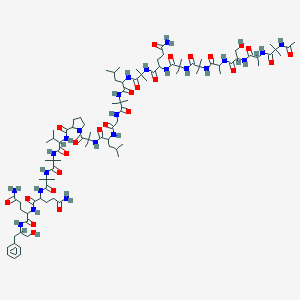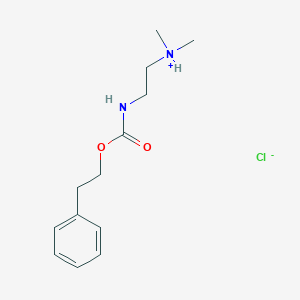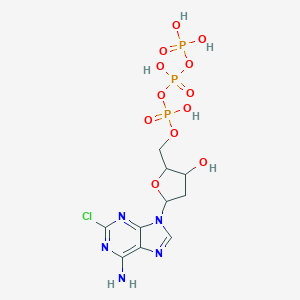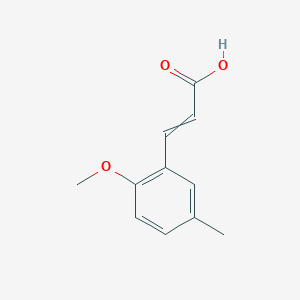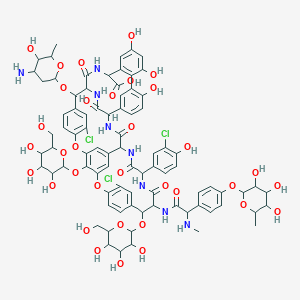
Chloropolysporin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloropolysporin B is a natural product that belongs to the family of polycyclic macrolide antibiotics. It was first isolated from the culture broth of Streptomyces chloropulvis in 2005. Chloropolysporin B has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Chloropolysporin B involves the inhibition of bacterial RNA polymerase, which is essential for the transcription of bacterial DNA. Chloropolysporin B binds to the β-subunit of RNA polymerase, preventing the formation of the transcription initiation complex. This results in the inhibition of bacterial RNA synthesis and the subsequent inhibition of bacterial growth.
Biochemical and Physiological Effects:
Chloropolysporin B has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, reduce inflammation, and inhibit cancer cell growth. In addition, Chloropolysporin B has been shown to have antioxidant properties, which may help to prevent oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Chloropolysporin B is its potent antibacterial activity against a wide range of bacteria. This makes it a useful tool for studying bacterial growth and the mechanisms of bacterial resistance. However, the low yield of Chloropolysporin B from fermentation makes it difficult to obtain large quantities of the compound for use in experiments. In addition, Chloropolysporin B has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on Chloropolysporin B. One direction is the development of more efficient methods for the synthesis of Chloropolysporin B, such as chemical synthesis and biosynthesis. Another direction is the investigation of the anti-inflammatory and anticancer properties of Chloropolysporin B, which may lead to the development of new drugs for these conditions. Finally, the investigation of the mechanism of action of Chloropolysporin B may lead to the development of new antibiotics that target bacterial RNA polymerase.
Méthodes De Synthèse
The synthesis of Chloropolysporin B involves the fermentation of Streptomyces chloropulvis, followed by extraction and purification of the compound. The yield of Chloropolysporin B from the fermentation broth is relatively low, which makes it difficult to obtain large quantities of the compound. However, recent research has focused on developing more efficient methods for the synthesis of Chloropolysporin B, such as chemical synthesis and biosynthesis.
Applications De Recherche Scientifique
Chloropolysporin B has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. In addition, Chloropolysporin B has been shown to have anti-inflammatory and anticancer properties. These properties make it a promising candidate for the development of new antibiotics, anti-inflammatory drugs, and anticancer drugs.
Propriétés
Numéro CAS |
105650-11-1 |
|---|---|
Nom du produit |
Chloropolysporin B |
Formule moléculaire |
C83H89Cl3N8O34 |
Poids moléculaire |
1849 g/mol |
Nom IUPAC |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(methylamino)-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C83H89Cl3N8O34/c1-27-61(101)42(87)24-52(119-27)126-71-32-8-14-46(40(85)18-32)122-48-20-34-21-49(73(48)128-83-70(110)67(107)64(104)51(26-96)125-83)123-47-15-9-33(19-41(47)86)72(127-82-69(109)66(106)63(103)50(25-95)124-82)60(93-74(111)54(88-3)29-4-10-36(11-5-29)121-81-68(108)65(105)62(102)28(2)120-81)78(115)90-56(31-7-13-44(99)39(84)17-31)75(112)91-57(34)77(114)89-55-30-6-12-43(98)37(16-30)53-38(22-35(97)23-45(53)100)58(80(117)118)92-79(116)59(71)94-76(55)113/h4-23,27-28,42,50-52,54-72,81-83,88,95-110H,24-26,87H2,1-3H3,(H,89,114)(H,90,115)(H,91,112)(H,92,116)(H,93,111)(H,94,113)(H,117,118) |
Clé InChI |
PCGBWZQZOMMXGB-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
Synonymes |
chloropolysporin B chloropolysporin-B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



